molecular formula C24H24O2 B14117171 4-((4-tert-Butylphenyl)(phenyl)methyl)benzoic acid

4-((4-tert-Butylphenyl)(phenyl)methyl)benzoic acid

Cat. No.: B14117171
M. Wt: 344.4 g/mol
InChI Key: YTRLFXJIWUOSDM-UHFFFAOYSA-N
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Description

4-((4-tert-Butylphenyl)(phenyl)methyl)benzoic acid is an organic compound with the molecular formula C24H24O2 It is characterized by the presence of a benzoic acid moiety substituted with a tert-butylphenyl and a phenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-tert-Butylphenyl)(phenyl)methyl)benzoic acid typically involves the reaction of 4-tert-butylbenzyl chloride with phenylmagnesium bromide (Grignard reagent) to form the corresponding tertiary alcohol. This intermediate is then oxidized to the ketone, which undergoes a Friedel-Crafts acylation with benzoic acid to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to improve yield and efficiency. The use of continuous flow reactors and advanced purification techniques can further enhance the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

4-((4-tert-Butylphenyl)(phenyl)methyl)benzoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone or aldehyde functionalities to alcohols.

    Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are used for electrophilic aromatic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce halogens or other functional groups onto the aromatic rings.

Scientific Research Applications

4-((4-tert-Butylphenyl)(phenyl)methyl)benzoic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-((4-tert-Butylphenyl)(phenyl)methyl)benzoic acid involves its interaction with molecular targets and pathways within biological systems. The compound can act as an electrophile in aromatic substitution reactions, forming cationic intermediates that react with nucleophiles. Additionally, its structural features allow it to participate in various biochemical pathways, potentially affecting cellular processes and signaling mechanisms .

Comparison with Similar Compounds

Similar Compounds

  • 4-tert-Butylbenzoic acid
  • 4-tert-Butylphenylboronic acid
  • Methyl 4-tert-butylbenzoate
  • 4-tert-Butylphenol

Uniqueness

4-((4-tert-Butylphenyl)(phenyl)methyl)benzoic acid is unique due to its specific combination of functional groups and structural features. The presence of both tert-butyl and phenylmethyl groups on the benzoic acid moiety imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry .

Properties

Molecular Formula

C24H24O2

Molecular Weight

344.4 g/mol

IUPAC Name

4-[(4-tert-butylphenyl)-phenylmethyl]benzoic acid

InChI

InChI=1S/C24H24O2/c1-24(2,3)21-15-13-19(14-16-21)22(17-7-5-4-6-8-17)18-9-11-20(12-10-18)23(25)26/h4-16,22H,1-3H3,(H,25,26)

InChI Key

YTRLFXJIWUOSDM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(C2=CC=CC=C2)C3=CC=C(C=C3)C(=O)O

Origin of Product

United States

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